molecular formula C23H19ClN6O2 B2905569 Chembl4560349 CAS No. 1207020-87-8

Chembl4560349

Cat. No. B2905569
CAS RN: 1207020-87-8
M. Wt: 446.9
InChI Key: ZSBCIJNNQVFIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4560349 is a chemical compound that has been extensively studied for its scientific research application in the field of biochemistry and physiology. It is a synthetic compound that has been synthesized using a specific method that involves several steps. The compound has been found to have a unique mechanism of action that makes it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of Chembl4560349 is unique and complex. The compound acts as an inhibitor of specific enzymes and receptors. It binds to the active site of the enzyme or receptor, preventing it from carrying out its normal function. This mechanism of action makes the compound a valuable tool for researchers studying the function of specific enzymes and receptors.
Biochemical and Physiological Effects:
Chembl4560349 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, leading to changes in biochemical and physiological processes. The compound has been found to have an effect on cell signaling pathways, gene expression, and protein synthesis.

Advantages and Limitations for Lab Experiments

Chembl4560349 has several advantages and limitations for lab experiments. One of the main advantages is its unique mechanism of action, which makes it a valuable tool for researchers studying specific enzymes and receptors. The compound is also highly pure, which reduces the risk of contamination in lab experiments. However, one of the limitations of the compound is its high cost, which can limit its use in some labs.

Future Directions

There are several future directions for the study of Chembl4560349. One direction is the study of its potential as a therapeutic agent for various diseases. The compound has been found to have an effect on specific enzymes and receptors that are involved in various diseases, such as cancer and diabetes. Another direction is the study of its potential as a tool for drug discovery. The compound can be used to identify new targets for drug development and to screen potential drugs for their effectiveness.
Conclusion:
In conclusion, Chembl4560349 is a valuable compound for scientific research application in the field of biochemistry and physiology. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for researchers. The compound has several future directions, including its potential as a therapeutic agent and a tool for drug discovery.

Synthesis Methods

Chembl4560349 is a synthetic compound that has been synthesized using a specific method. The synthesis method involves several steps, including the reaction of a specific set of chemicals in a controlled environment. The process is highly technical and requires expertise in synthetic chemistry. The final product is a pure compound that can be used for various scientific research applications.

Scientific Research Applications

Chembl4560349 has been extensively studied for its scientific research application. It has been found to have a wide range of applications in the field of biochemistry and physiology. The compound has been used to study the mechanism of action of various proteins, enzymes, and receptors. It has also been used to study the biochemical and physiological effects of various compounds and drugs.

properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2/c1-14-4-3-5-18(15(14)2)25-21(31)13-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCIJNNQVFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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